
lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane is a chemical compound that features a lithium ion coordinated with a furan and dioxane moiety. Compounds containing lithium are often of interest due to their applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane typically involves the reaction of a furan derivative with a dioxane derivative in the presence of a lithium source. Common lithium sources include lithium hydroxide or lithium chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may be conducted at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The lithium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce dihydrofuran derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a dioxane ring.
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxepane: Contains a dioxepane ring, offering different chemical properties.
Uniqueness
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane is unique due to its specific ring structure and the presence of a lithium ion. This combination can impart distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
88308-81-0 |
|---|---|
Molecular Formula |
C8H9LiO3 |
Molecular Weight |
160.1 g/mol |
IUPAC Name |
lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane |
InChI |
InChI=1S/C8H9O3.Li/c1-3-7(9-4-1)8-10-5-2-6-11-8;/h1,3,8H,2,5-6H2;/q-1;+1 |
InChI Key |
ASDCUERAMIDUSY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1COC(OC1)C2=CC=[C-]O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


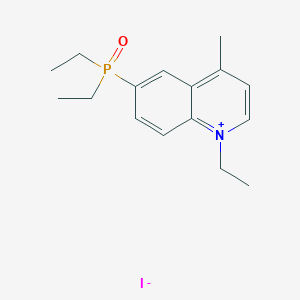
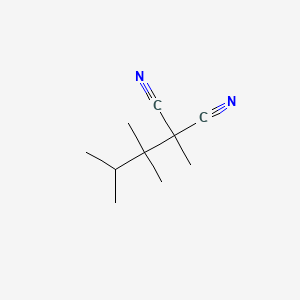
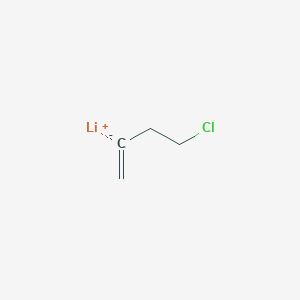
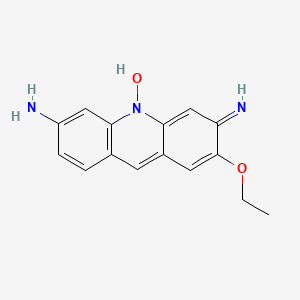
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
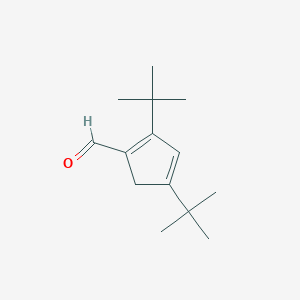
![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
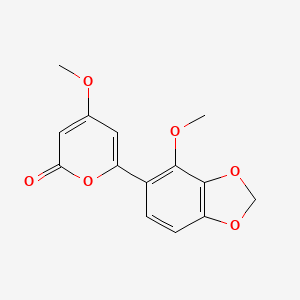
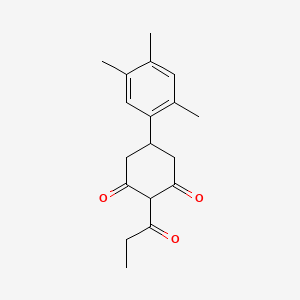
![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)
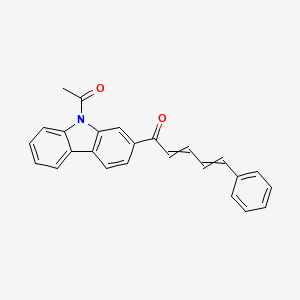
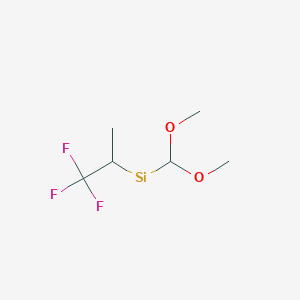
![1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea](/img/structure/B14405765.png)
